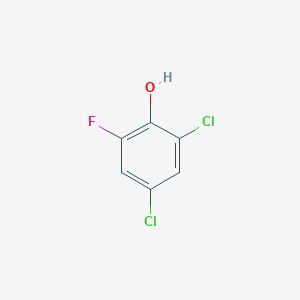

2,4-Dichloro-6-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLVRAWNANTXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515334 | |

| Record name | 2,4-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-21-8 | |

| Record name | 2,4-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-fluorophenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document delves into the core physicochemical properties, analytical characterization, synthetic pathways, reactivity, and safety protocols associated with this versatile chemical intermediate.

Chemical Identity and Core Physicochemical Properties

This compound is a polysubstituted phenol characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This unique substitution pattern imparts specific reactivity and physical properties that make it a valuable building block in targeted synthesis.[1]

The fundamental identifiers and properties of this compound are summarized below. It is critical for researchers to verify the identity of their material using the analytical methods described in the subsequent section, as isomers with similar properties may exist.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 344-21-8 | [2] |

| Molecular Formula | C₆H₃Cl₂FO | [2] |

| Molecular Weight | 180.99 g/mol | [1] |

| Appearance | Colorless or yellowish transparent solid/liquid | [2] |

| Purity (Typical) | ≥98% | [2] |

| Application | Organic intermediate for chemical synthesis | [2][3] |

Note: Experimental data for properties such as boiling point, density, and precise solubility are not widely published. These values should be determined empirically for specific applications.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in any synthetic protocol. The following section outlines the expected spectroscopic signatures and a standard analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with coupling constants indicative of their meta-relationship. The chemical shifts will be influenced by the surrounding electron-withdrawing halogen substituents and the electron-donating hydroxyl group.

-

¹⁹F NMR: A key diagnostic technique for this molecule is ¹⁹F NMR. A single resonance is expected, and its chemical shift provides a sensitive probe of the fluorine's electronic environment.[1] Any deviation or the presence of multiple signals could indicate isomeric impurities.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents (OH, F, Cl, H).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and halogenation pattern.

-

Rationale: For chlorinated compounds, MS provides a definitive signature due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[1]

-

Expected Spectrum: A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion. The expected pattern is a molecular ion peak (M⁺), a peak at M+2, and a peak at M+4, with relative intensities of approximately 9:6:1.[1] For this compound (MW ≈ 181), one should observe peaks around m/z 180, 182, and 184, confirming the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of CO, Cl, or HCl, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum should prominently feature:

-

A broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.

-

C-O stretching vibrations around 1200 cm⁻¹.

-

C-Cl and C-F stretching bands in the fingerprint region.

-

Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹.

Analytical Workflow for Purity Assessment

A robust, self-validating protocol for determining the purity of a batch of this compound is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Protocol: GC-MS Purity Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is ideal. The choice is based on the principle of separating compounds by boiling point and polarity; a 5% phenyl-methylpolysiloxane phase provides excellent resolution for many aromatic compounds.

-

Injector and Oven Program:

-

Use a split/splitless injector at a temperature of ~250°C to ensure rapid volatilization.

-

Begin the oven temperature program at a low temperature (e.g., 60°C) to resolve any volatile impurities, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C.

-

-

MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) in Electron Ionization (EI) mode.

-

Data Analysis:

-

Integrate the area of the main peak in the total ion chromatogram (TIC). Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Confirm the identity of the main peak by analyzing its mass spectrum, specifically looking for the characteristic M⁺/M+2/M+4 isotope pattern (m/z 180/182/184).

-

Caption: Analytical workflow for purity and identity confirmation.

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis of this compound requires careful control of regioselectivity. Halogenated phenols are valuable intermediates in the production of herbicides, insecticides, fungicides, and pharmaceuticals.[4] A common strategy involves the stepwise halogenation of a phenol precursor.

Route: Electrophilic Fluorination of 2,4-Dichlorophenol This is a logical and direct approach.

-

Starting Material: 2,4-Dichlorophenol.

-

Reaction: Electrophilic aromatic substitution. The hydroxyl group is a powerful ortho, para-director. Since the para position (C4) and one ortho position (C2) are already occupied by chlorine atoms, the remaining ortho position (C6) is highly activated and available for substitution.

-

Fluorinating Agent: A modern electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), is required. Classical methods using elemental fluorine are too reactive and non-selective.

-

Causality: The strong activating and directing effect of the phenolic hydroxyl group ensures that fluorination occurs almost exclusively at the C6 position, making this a highly regioselective reaction.[1]

Caption: Proposed synthesis of this compound.

Key Reactivity Insights

The chemical behavior of this compound is governed by the interplay of its functional groups.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group also strongly activates the ring for further electrophilic substitution, although the existing halogens are deactivating.[5]

-

Aromatic Ring: The ring is electron-deficient due to the inductive effect of the three halogen atoms. This makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the halogens.

-

Carbon-Halogen Bonds: The C-F bond is significantly stronger than the C-Cl bonds. This differential reactivity can be exploited in certain reactions. For instance, in a fascinating study involving cytochrome P450 enzymes, this compound underwent a dehalogenation/hydroxylation reaction where the fluorine atom at the C6 position was selectively replaced with a hydroxyl group.[6][7] This highlights its utility as a probe for studying enzymatic mechanisms.

Applications in Research and Development

This compound is primarily utilized as a specialized building block in multi-step organic synthesis.

-

Agrochemicals: Halogenated phenols are foundational structures in many herbicides and fungicides.[4] This compound provides a scaffold that can be further functionalized to create novel active ingredients with potentially enhanced efficacy or different modes of action.

-

Pharmaceuticals: The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. This molecule serves as a precursor for more complex pharmaceutical intermediates where the specific 2,4-dichloro-6-fluoro substitution pattern is desired.[3]

-

Mechanistic Studies: As demonstrated in the P450 enzyme research, this compound is valuable for probing the mechanisms of biological and chemical reactions, particularly those involving C-F bond activation.[6][7]

Safety, Handling, and Storage

GHS Hazard Classification (Anticipated)

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | Harmful if swallowed. | GHS07 |

| Acute Toxicity, Dermal | Toxic in contact with skin. | GHS06 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05 |

| Serious Eye Damage | Causes serious eye damage. | GHS05 |

| Hazardous to the Aquatic | Toxic to aquatic life with long-lasting effects. | GHS09 |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory. Ensure cuffs are snug.

-

-

Handling: Avoid creating dust. If the material is a solid, weigh it carefully. If it needs to be transferred, do so with caution to minimize dispersal. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The storage area should be clearly marked.

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, derived from its specific halogenation pattern, offer distinct advantages in molecular design. A thorough understanding of its analytical signatures, reactivity, and stringent adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

Glory Chemical Industry Co., Ltd. (2025). How does the fluorine substitution in fluorophenol affect its properties compared to phenol? Retrieved from [Link]

-

Glory Chemical Industry Co., Ltd. (2025). What are the oxidation reactions of fluorophenol? Retrieved from [Link]

-

Cosa, Z., et al. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(24), 8145–8152. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 344-21-8|this compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0470669B1 - Herstellung von Fluorphenolen, Fluorhalophenolen, N-Azylfluoranilinen und N-Azylfluorhaloanilinen.

-

bioRxiv. (2024). Unexpected Activities of CYP152 Peroxygenases towards Non-carboxylic Substrates Reveal Novel Substrate Recognition Mechanism and Catalytic Versatility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. PMC. Retrieved from [Link]

-

DoctorYourself.com. (n.d.). Diaz Chemical of Holley, NY is a Public Nuisance, says Attorney General. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Weird sulfonation reactions of fluoroarene. Retrieved from [Link]

-

bioRxiv. (2024). Unexpected Activities of CYP152 Peroxygenases towards Non-carboxylic Substrates Reveal Novel Substrate Recognition Mechanism and Catalytic Versatility. Retrieved from [Link]

- Google Patents. (n.d.). JPH04243846A - フルオロフェノール、フルオロハロフェノール....

Sources

- 1. This compound | 344-21-8 | Benchchem [benchchem.com]

- 2. This compound, CasNo.344-21-8 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 3. CAS 344-21-8: Phenol, 2,4-dichloro-6-fluoro- | CymitQuimica [cymitquimica.com]

- 4. EP0470669B1 - Herstellung von Fluorphenolen, Fluorhalophenolen, N-Azylfluoranilinen und N-Azylfluorhaloanilinen - Google Patents [patents.google.com]

- 5. kaibangchem.com [kaibangchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. doctoryourself.com [doctoryourself.com]

An In-Depth Technical Guide to 2,4-Dichloro-6-fluorophenol: A Key Synthetic Building Block

This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry, drug discovery, and agrochemical development. Its unique substitution pattern offers a versatile platform for the synthesis of more complex molecules. This document delves into its molecular structure, physicochemical properties, a proposed synthesis protocol, and its notable application as a key intermediate.

Core Physicochemical & Structural Properties

This compound (CAS No. 344-21-8) is a polysubstituted phenol featuring two chlorine atoms and one fluorine atom, which impart distinct chemical reactivity and physical properties. The strategic placement of these halogens and the phenolic hydroxyl group makes it a valuable precursor in multi-step syntheses.[1]

Molecular Structure

The structure consists of a benzene ring substituted at positions 2 and 4 with chlorine, at position 6 with fluorine, and at position 1 with a hydroxyl group. The hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution, although the ring is deactivated by the electron-withdrawing halogen substituents.[1]

Caption: 2D Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 344-21-8 | [3] |

| Molecular Formula | C₆H₃Cl₂FO | [3] |

| Molecular Weight | 180.99 g/mol | [2] |

| Appearance | Colorless or yellowish transparent solid/liquid | |

| Purity | ≥98% (typical commercial grade) | |

| InChIKey | NQLVRAWNANTXSI-UHFFFAOYSA-N | [2] |

Proposed Synthesis Protocol: Regioselective Chlorination of 2-Fluorophenol

This proposed protocol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, which is a common and effective reagent for the chlorination of phenols.[5]

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 2-fluorophenol in a suitable inert solvent like dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: Slowly add 2.1 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and minimize the formation of undesired over-chlorinated byproducts like 2,4,6-trichlorophenol.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water.

-

Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize HCl byproduct) and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, likely a mixture of chlorinated isomers, can be purified by fractional distillation under vacuum or by column chromatography on silica gel to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

As of early 2026, experimental spectroscopic data for this compound is not widely available in public spectral databases. For a research-grade intermediate, characterization is paramount. Below is a predicted profile based on its structure, which serves as a guideline for researchers verifying the compound.

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (approx. 7.0-7.5 ppm).

-

The proton at C5 will likely appear as a doublet, coupled to the proton at C3.

-

The proton at C3 will appear as a doublet of doublets, coupled to the proton at C5 and with a smaller coupling to the fluorine at C6.

-

A broad singlet for the hydroxyl proton will also be present, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon atoms attached to the electronegative F, Cl, and O atoms (C1, C2, C4, C6) will show characteristic shifts and may exhibit C-F coupling. The carbon attached to the hydroxyl group (C1) would typically be found significantly downfield.[6]

-

Mass Spectrometry (EI): The mass spectrum should show a prominent molecular ion (M⁺) peak. A key diagnostic feature will be the isotopic pattern characteristic of two chlorine atoms, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Application in Agrochemical Development: Synthesis of Afidopyropen

A significant industrial application of this compound is its use as a key building block in the synthesis of Afidopyropen .[1][7] Afidopyropen is a novel insecticide derived from the natural product pyripyropene A, developed for the control of sucking insect pests.[8][9] Its unique mode of action makes it a valuable tool in pest resistance management.[10]

The synthesis of Afidopyropen involves the modification of the pyripyropene A scaffold. While the full patented synthesis is complex, the 2,4-dichloro-6-fluorophenyl moiety is incorporated to enhance the molecule's biological activity and properties.

Caption: Simplified role of this compound in Afidopyropen synthesis.

This application underscores the importance of polysubstituted phenols as versatile intermediates. The specific halogenation pattern of this compound is critical for achieving the desired efficacy and metabolic stability in the final agrochemical product.[8]

Safety, Handling, and Storage

As with all halogenated phenols, this compound must be handled with appropriate care in a laboratory setting. The following information is based on available GHS classifications.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

Goto, K., Horikoshi, R., Mitomi, M., & Omura, S. (2022). Afidopyropen, a novel insecticide originating from microbial secondary extracts. The Journal of Antibiotics. Retrieved January 5, 2026, from [Link]

-

Yin, W., Pan, X., Leng, W., Chen, J., & He, H. (2019). Electronic Supplementary Material for Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN106305762A - Synergistic insecticidal composite containing afidopyropen.

- Google Patents. (n.d.). WO2016038067A1 - Use of afidopyropene in genetically modified plants.

- Google Patents. (n.d.). CN106417348A - Afidopyropen-containing synergistic pesticidal composition.

-

ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and insecticidal efficacy of pyripyropene derivatives. Part II—Invention of afidopyropen. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Technological aspects of the synthesis of 2,4-dichlorophenol. Retrieved January 5, 2026, from [Link]

-

Goto, K., Horikoshi, R., Mitomi, M., & Omura, S. (2019). Synthesis and insecticidal efficacy of pyripyropene derivatives. Part II-Invention of afidopyropen. The Journal of Antibiotics. Retrieved January 5, 2026, from [Link]

Sources

- 1. Afidopyropen: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. arctomsci.com [arctomsci.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN106305762A - Synergistic insecticidal composite containing afidopyropen - Google Patents [patents.google.com]

- 10. CN106417348A - Afidopyropen-containing synergistic pesticidal composition - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,4-Dichloro-6-fluorophenol

This guide provides a comprehensive technical overview of 2,4-Dichloro-6-fluorophenol, a halogenated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, properties, synthesis, reactivity, and safety considerations, grounding all information in authoritative data.

Chemical Identity and Nomenclature

This compound is a substituted phenol carrying two chlorine atoms and one fluorine atom on the benzene ring. Its precise structure is foundational to its chemical behavior and applications.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This nomenclature clearly indicates a phenol base with substituents at the 2, 4, and 6 positions.

For unambiguous identification in databases and regulatory documents, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 344-21-8 | PubChem[1] |

| Molecular Formula | C₆H₃Cl₂FO | PubChem[1] |

| Molecular Weight | 180.99 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)Cl)Cl | PubChem[1] |

| InChIKey | NQLVRAWNANTXSI-UHFFFAOYSA-N | PubChem[2] |

The arrangement of electron-withdrawing halogens on the phenol ring significantly influences the acidity of the hydroxyl proton and the reactivity of the aromatic system, making it a versatile intermediate in organic synthesis.

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of this compound is paramount for its application in experimental work, enabling researchers to predict its behavior in various solvents and reaction conditions, and to verify its identity and purity.

Physicochemical Data

The properties of this compound are dictated by its halogenated phenolic structure. The following table summarizes key computed physical properties.

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Appearance | Colorless or yellowish transparent liquid/solid | Chemfish[3] |

Note: Experimental data for properties like melting and boiling points are not consistently available in public databases and should be determined empirically for specific batches.

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical characterization. While a full experimental spectrum for this specific molecule is not publicly available, data from structurally similar compounds, such as 2,4-dichlorophenol, can provide valuable insights.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) for C₆H₃Cl₂FO would be expected around m/z 180, corresponding to its molecular weight. The characteristic isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4 peaks) would be a definitive feature[4]. Fragmentation would likely involve the loss of HCl or CO.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹. Strong absorptions in the fingerprint region (below 1600 cm⁻¹) would correspond to C-O, C-Cl, and C-F stretching, as well as aromatic C=C bending vibrations[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be simple, showing two signals for the two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen and hydroxyl groups. C-F coupling would be observable for the carbons near the fluorine atom.

-

Synthesis and Reactivity

Halogenated phenols are crucial intermediates, and their synthesis is a well-established field in organic chemistry.

Synthetic Pathways

The synthesis of this compound typically involves the regioselective halogenation of a simpler phenol or benzene derivative. A plausible synthetic strategy involves the multi-step functionalization of a starting material like 2-fluorophenol.

A common industrial approach for synthesizing related halogenated phenols involves:

-

Sulfonation: Directing group installation, such as sulfonation of 2-fluorophenol, to control the position of subsequent chlorination[6].

-

Chlorination: Introduction of chlorine atoms using reagents like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid[6][7]. The directing effect of the hydroxyl and sulfonyl groups guides the chlorines to the desired positions.

-

Hydrolysis/Desulfonation: Removal of the sulfonyl group to yield the final phenol product[6].

This approach provides high regioselectivity, which is often a challenge in direct halogenation of activated phenol rings.

Figure 2: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is characterized by:

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis) or esterification.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the three halogen atoms. However, it can participate in nucleophilic aromatic substitution reactions under forcing conditions, potentially displacing one of the halogen atoms.

-

Precursor to Aminophenols: The compound can be nitrated and subsequently reduced to form aminophenols like 2,4-Dichloro-6-aminophenol[8]. These aminophenols are valuable building blocks in their own right[9][10].

Applications in Research and Drug Development

Halogenated phenols are indispensable building blocks in medicinal chemistry and agrochemical synthesis[9][11]. The strategic incorporation of fluorine and chlorine atoms can significantly modulate a molecule's biological properties.

-

Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby functional groups, all of which can improve a drug candidate's pharmacokinetic profile[12].

-

Structural Scaffolding: this compound serves as a rigid scaffold onto which further complexity can be built. The hydroxyl group provides a convenient handle for derivatization, allowing for its incorporation into larger molecules like enzyme inhibitors or receptor ligands.

-

Intermediate for APIs: While direct applications are less common, its derivatives are key components in the synthesis of Active Pharmaceutical Ingredients (APIs) and pesticides[3][10]. For example, the related compound 2,4-dichlorophenol is a known precursor in the synthesis of herbicides and antiseptics[13].

Safety, Handling, and Toxicology

Working with halogenated phenols requires strict adherence to safety protocols. Data for the closely related 2,4-dichlorophenol provides a strong basis for hazard assessment.

Hazard Identification

Based on data for analogous compounds, this compound should be handled as a hazardous substance. For 2,4-dichlorophenol, the following classifications apply:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin[14][15][16].

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage[14][15].

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects[15][16].

Recommended Handling Procedures

All work with this compound must be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat and, if handling large quantities, an apron.

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[16].

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways[16].

Conclusion

This compound is a synthetically valuable intermediate whose utility stems from its unique pattern of halogen substitution. Its role as a precursor in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors, is significant. A thorough understanding of its chemical properties, reactivity, and associated hazards is essential for its safe and effective use in a research and development setting.

References

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 5, 2026, from [Link]

-

Phenol, 2,6-dichloro-4-fluoro-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Evaluation statement: Phenol, 2,4-dichloro-. (2022, January 14). Australian Industrial Chemicals Introduction Scheme. Retrieved January 5, 2026, from [Link]

-

Material Safety Data Sheet for 2,4-Dichlorophenol for Synthesis. (2016, May 26). Loba Chemie. Retrieved January 5, 2026, from [Link]

-

2,4-Dichloro-6-nitrophenol. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Traditional methods for the synthesis of 2,4-dichlorophenol. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Phenol, 2,4-dichloro-. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

2,6-dichlorophenol. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

- Preparation process of 2-fluoro-6-chlorophenol. (n.d.). Google Patents.

-

Preparation of 2,4-Dichloro-6-aminophenol. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Mass Spectrum of Phenol, 2,4-dichloro-. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

2,4-Dichlorophenol. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

GC-MS spectrum of control 2,4-dichlorophenol. (2015, December). ResearchGate. Retrieved January 5, 2026, from [Link]

-

CID 157667780. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C6H3Cl2FO | CID 13019012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound, CasNo.344-21-8 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 6. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. 2,4-Dichlorophenol | 120-83-2 [chemicalbook.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2,4-Dichloro-6-fluorophenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical properties, including its SMILES notation, explore a plausible synthetic route with a detailed experimental protocol, discuss its characterization using various spectroscopic techniques, and examine its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers and professionals working with halogenated phenols and related compounds.

Chemical Identity and Properties

This compound is a substituted phenol containing two chlorine atoms and one fluorine atom on the aromatic ring. This unique combination of halogens imparts specific electronic and steric properties to the molecule, making it an attractive intermediate for the synthesis of more complex structures.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is C1=C(C=C(C(=C1F)O)Cl)Cl [1].

A summary of its key chemical properties is presented in the table below:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₃Cl₂FO | [1] |

| Molecular Weight | 180.99 g/mol | [1] |

| CAS Number | 344-21-8 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents and aqueous alkali | [2] |

Synthesis of this compound

The proposed synthetic pathway is illustrated in the workflow diagram below:

Caption: Proposed synthetic workflow for this compound.

Rationale for the Synthetic Approach

The choice of electrophilic fluorination of 2,4-dichlorophenol is based on the following considerations:

-

Starting Material Availability: 2,4-Dichlorophenol is a commercially available and relatively inexpensive starting material[3].

-

Regioselectivity: The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director. In 2,4-dichlorophenol, the para position is blocked by a chlorine atom. The two ortho positions are at C2 and C6. The C2 position is already substituted with a chlorine atom, leaving the C6 position as the most likely site for electrophilic attack. The chlorine atoms are deactivating but also ortho-, para-directing. Their influence on the regioselectivity is secondary to the powerful hydroxyl group.

-

Choice of Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a modern, user-friendly, and effective electrophilic fluorinating agent[4][5]. It is an air-stable solid, making it easier and safer to handle compared to gaseous fluorine or other highly reactive fluorinating agents[4].

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 2,4-dichlorophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add Selectfluor® (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic region (δ 7.0-7.5 ppm) showing two distinct signals for the two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A broad singlet for the hydroxyl proton (δ may vary depending on concentration and solvent). |

| ¹³C NMR | Aromatic region (δ 110-160 ppm) showing six distinct signals. The carbons attached to fluorine will exhibit a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-Cl and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.99 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Potential Applications in Drug Discovery and Development

Halogenated phenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chlorine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Role as a Synthetic Intermediate

This compound can serve as a versatile precursor for the synthesis of more complex molecules through reactions involving its hydroxyl group or by further modification of the aromatic ring. For instance, the hydroxyl group can be readily converted into an ether or an ester linkage, allowing for the connection of this halogenated phenyl moiety to other pharmacophores.

Below is a diagram illustrating a general workflow for the utilization of this compound in the synthesis of a hypothetical bioactive compound.

Caption: General workflow for the application of this compound.

Representative Experimental Protocol: O-Alkylation

This protocol describes a general procedure for the O-alkylation of this compound, a common reaction to incorporate this moiety into a larger molecule.

Materials:

-

This compound (1.0 eq)

-

An alkyl halide (e.g., benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Safety and Handling

Halogenated phenols require careful handling due to their potential toxicity and corrosive nature. It is imperative to follow strict safety protocols when working with this compound and related compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound, with its unique substitution pattern, represents a valuable and versatile building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. While a direct and detailed synthetic protocol is not widely published, a plausible and efficient route via electrophilic fluorination of 2,4-dichlorophenol has been proposed and detailed in this guide. The expected spectroscopic characteristics and potential applications, along with crucial safety information, provide a solid foundation for researchers interested in exploring the chemistry and utility of this compound. Further research into the synthesis and applications of this compound and its derivatives is warranted and holds the promise of leading to the discovery of novel molecules with important biological and material properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Stenutz, R. This compound. Stenutz. [Link]

-

PubChem. Phenol, 2,6-dichloro-4-fluoro-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Selectfluor. [Link]

-

ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]

-

PubChem. 2,4-Dichloro-6-nitrophenol. National Center for Biotechnology Information. [Link]

-

PrepChem.com. A. Preparation of 2,4-Dichloro-6-aminophenol. [Link]

- Google Patents.

-

PubChem. 2,4-Dichlorophenol. National Center for Biotechnology Information. [Link]

Sources

- 1. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selectfluor - Wikipedia [en.wikipedia.org]

- 5. SelectFluor - Enamine [enamine.net]

Spectroscopic Characterization of 2,4-Dichloro-6-fluorophenol: A Predictive and Interpretive Technical Guide

Abstract

2,4-Dichloro-6-fluorophenol (CAS No. 344-21-8) is a halogenated aromatic compound of interest in synthetic chemistry and materials science, serving as a versatile intermediate for more complex molecules and exhibiting potential antimicrobial properties.[1] Despite its utility, a comprehensive public repository of its experimental spectroscopic data is notably absent, presenting a characterization challenge for researchers.[1] This technical guide addresses this gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By applying fundamental spectroscopic principles and leveraging data from analogous structures, this document serves as an in-depth interpretive resource for scientists and professionals in drug development and chemical research, enabling them to anticipate, identify, and characterize this molecule.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic interpretation lies in a thorough understanding of the molecule's structure. This compound is a tetrasubstituted benzene derivative with a hydroxyl group, two chlorine atoms, and a fluorine atom.

The key structural features influencing its spectroscopic profile are:

-

Aromatic Ring: The benzene ring provides a rigid framework with two remaining aromatic protons (H-3 and H-5).

-

Hydroxyl Group (-OH): This group introduces a labile proton, which can have a variable chemical shift in ¹H NMR, and produces a characteristic broad absorption in the IR spectrum. It is a strong activating, ortho-, para-directing group.

-

Chlorine Atoms (-Cl): These electron-withdrawing atoms influence the electronic environment of the ring, deshielding adjacent protons and carbons. Their isotopic nature (³⁵Cl and ³⁷Cl) is critical for mass spectrometry.

-

Fluorine Atom (-F): As the most electronegative element, fluorine strongly influences chemical shifts. Crucially, its spin-active nucleus (¹⁹F, I=1/2) will couple with nearby protons and carbons, leading to characteristic splitting patterns in NMR spectra.

The interplay of these substituents' electronic (inductive and resonance) effects dictates the precise chemical shifts and coupling constants, which we will predict in the following sections.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Record the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a spectral width of ~16 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-2 seconds. Co-adding 16-64 scans is typical for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A wider spectral width (~240 ppm) is necessary. Due to the low natural abundance of ¹³C, several thousand scans are often required.

-

Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the hydroxyl proton.

-

Aromatic Protons (H-3 and H-5):

-

H-5: This proton is flanked by two chlorine atoms. It is expected to be the most downfield of the two aromatic protons. It will appear as a doublet due to coupling with H-3 (meta coupling, ⁴JHH) and will be further split into a doublet by the fluorine atom (meta coupling, ⁴JHF). Therefore, the predicted multiplicity is a doublet of doublets (dd) .

-

H-3: This proton is ortho to a chlorine and meta to both the hydroxyl and fluorine groups. It will appear as a doublet due to coupling with H-5 (meta coupling, ⁴JHH) and may show a smaller coupling to the fluorine atom (para coupling, ⁵JHF). The primary multiplicity will be a doublet (d) , possibly broadened or showing further small splitting.

-

-

Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically ranging from δ 4.5 to 8.0 ppm.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment Rationale |

| H-5 | 7.3 - 7.5 | dd | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 4-6 Hz | Deshielded by adjacent Cl and F. |

| H-3 | 7.0 - 7.2 | d | ⁴JHH ≈ 2.5 Hz | Influenced by ortho-Cl and meta-OH/F. |

| -OH | 5.0 - 6.5 | br s | - | Labile proton, variable shift. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons. A key feature will be the presence of carbon-fluorine (C-F) coupling, which is not removed by proton decoupling.

-

C-F Coupling: The ¹⁹F nucleus splits the signals of nearby carbons. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the atoms: ¹JCF (direct) > ²JCF (geminal) > ³JCF (vicinal).

-

Chemical Shifts:

-

C-1 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded, appearing around 150-155 ppm.

-

C-6 (C-F): The carbon directly bonded to fluorine will show a very large one-bond C-F coupling constant and will be highly deshielded.

-

C-2 & C-4 (C-Cl): Carbons attached to chlorine will be deshielded, but less so than C-1 or C-6.

-

C-3 & C-5 (C-H): These carbons will be the most shielded and will also exhibit C-F coupling.

-

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |||

| Carbon | Predicted δ (ppm) | Predicted JCF (Hz) | Assignment Rationale |

| C-6 | 155 - 160 | ¹JCF ≈ 240-250 Hz (d) | Direct attachment to F causes large splitting and deshielding. |

| C-1 | 150 - 153 | ²JCF ≈ 20-25 Hz (d) | Attached to electronegative OH; two bonds from F. |

| C-2 | 125 - 130 | ²JCF ≈ 15-20 Hz (d) | Attached to Cl; two bonds from F. |

| C-4 | 122 - 127 | ⁴JCF ≈ 2-4 Hz (d) | Attached to Cl; four bonds from F. |

| C-5 | 118 - 122 | ³JCF ≈ 8-10 Hz (d) | CH carbon; three bonds from F. |

| C-3 | 115 - 120 | ³JCF ≈ 6-8 Hz (d) | CH carbon; three bonds from F. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol

-

Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A few milligrams of the sample are ground with ~100 mg of dry KBr powder and pressed into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Acquisition: The prepared sample is placed in an FTIR spectrometer. A background spectrum is recorded and automatically subtracted. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the hydroxyl group and the substituted aromatic ring.

| Predicted IR Data | ||

| Frequency Range (cm⁻¹) | Vibration Type | Intensity/Shape |

| 3550 - 3200 | O-H stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1550 | Aromatic C=C stretch | Medium-Strong |

| 1480 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1300 - 1200 | C-O stretch (phenol) | Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| ~880, ~820 | C-H out-of-plane bend (isolated H's) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via a direct insertion probe or a Gas Chromatography (GC) column.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method. This high-energy process fragments the molecule, providing structural information.

-

Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₆H₃Cl₂FO is 180.99 g/mol .[2] The molecular ion peak [M]⁺ will appear at m/z 180.

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

The [M]⁺ peak at m/z 180 will contain two ³⁵Cl atoms.

-

The [M+2]⁺ peak at m/z 182 (one ³⁵Cl, one ³⁷Cl) will have a relative intensity of approximately 65% of the [M]⁺ peak.

-

The [M+4]⁺ peak at m/z 184 (two ³⁷Cl atoms) will have a relative intensity of approximately 10% of the [M]⁺ peak. This characteristic 100:65:10 ratio is a clear indicator of a dichlorinated compound.

-

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide, which would lead to a fragment at m/z 152.

-

Loss of Cl: Loss of a chlorine radical (·Cl) from the molecular ion would result in a fragment at m/z 145.

-

Loss of HCl: Elimination of HCl could lead to a benzyne-type radical cation at m/z 144.

-

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

While experimental spectra for this compound are not widely available, a robust and detailed spectroscopic profile can be predicted based on fundamental principles and comparison with related structures. The key identifying features are expected to be the doublet of doublets in the ¹H NMR spectrum, the large ¹JCF coupling in the ¹³C NMR spectrum, a strong and broad O-H stretch in the IR spectrum, and the characteristic M:M+2:M+4 isotopic pattern in the mass spectrum. This predictive guide provides a comprehensive framework for researchers to identify, characterize, and confirm the synthesis of this valuable chemical intermediate.

References

- Yin, W., Pan, X., Leng, W., Chen, J., & He, H. (2019). Electronic Supplementary Material for "Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions". The Royal Society of Chemistry.

- Talukdar, D., Nath, D., & Sarma, D. (n.d.). Supporting information for an article. The Royal Society of Chemistry.

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to 2,4-Dichloro-6-fluorophenol for Advanced Research and Development

Abstract

This guide provides a comprehensive technical overview of 2,4-Dichloro-6-fluorophenol (CAS No. 344-21-8), a halogenated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core physicochemical properties, spectroscopic profile, reactivity, and established analytical methodologies. By contextualizing this data with insights into its applications and safety protocols, this document serves as an essential resource for leveraging this versatile chemical intermediate in a laboratory and industrial setting.

Introduction: Strategic Importance of Halogenated Phenols

Halogenated phenols are a cornerstone of modern medicinal chemistry and materials science. The strategic placement of halogen atoms on a phenol ring profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound is a prime example of a multi-substituted phenol, offering a unique combination of steric and electronic features. Its three halogen substituents—two chlorine atoms and one fluorine atom—along with the reactive hydroxyl group, make it a valuable and versatile building block for creating complex molecular architectures.[2] This guide aims to consolidate the available technical data on this compound, providing a reliable foundation for its application in advanced scientific endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use. The identity, structure, and key physical constants of this compound are summarized below.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₆H₃Cl₂FO[6]

-

Molecular Weight: 180.99 g/mol [3]

-

Canonical SMILES: C1=C(C=C(C(=C1F)O)Cl)Cl[3]

-

InChIKey: NQLVRAWNANTXSI-UHFFFAOYSA-N[3]

Core Physical and Chemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. This data, compiled from various chemical suppliers and databases, provides a critical reference for experimental design.

| Property | Value | Source(s) |

| Appearance | Colorless or yellowish transparent liquid/solid | [6] |

| Melting Point | 35 °C | [7] |

| Boiling Point | Data not consistently available; related dichlorophenols boil around 210 °C. | [8][9] |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone. | [10][11] |

| pKa | Estimated to be lower than phenol (pKa ≈ 10) due to the inductive effect of halogens. For comparison, 2,4-dichlorophenol has a pKa of 7.9. | [12][13] |

| Purity (Typical) | ≥97% - 98% | [4][6] |

Causality Insight: The presence of three electron-withdrawing halogens increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol. This is because these groups help stabilize the resulting phenoxide anion through the inductive effect.[13]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the gold standard for confirming the identity and purity of a chemical compound. Below are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two protons on the benzene ring. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is highly dependent on solvent and concentration. For a structurally similar compound, 2,4,6-trichlorophenol, the aromatic protons appear as a singlet around 7.27 ppm.[14]

-

¹³C NMR: The carbon NMR will display six unique signals for each carbon atom in the molecule, with chemical shifts influenced by the attached halogens and hydroxyl group.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, providing a clear and sensitive handle for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the phenolic C-O bond.

-

Aromatic C=C Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹ are indicative of the aromatic ring.

-

C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (typically below 1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a characteristic cluster of peaks for the molecular ion around m/z 180, 182, and 184. This isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). For the related 2,4-dichlorophenol, the molecular ion is observed at m/z 162.[15]

-

Key Fragments: Common fragmentation pathways for phenols include the loss of CO and formyl radicals.

Synthesis and Chemical Reactivity

Common Synthetic Pathways

This compound is typically synthesized through the electrophilic halogenation of a phenol precursor. A common industrial approach for producing similar dichlorophenols involves the direct chlorination of phenol or a mono-substituted chlorophenol using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas, often in the presence of a Lewis acid catalyst such as AlCl₃ or FeCl₃.[16][17][18]

A plausible, generalized synthesis workflow is outlined below.

Caption: Generalized workflow for the synthesis of halogenated phenols.

Expert Insight: The regioselectivity of the chlorination is a critical parameter. The use of specific catalysts and controlled reaction conditions is essential to maximize the yield of the desired 2,4-dichloro isomer over other potential products like 2,6-dichlorophenol.[16][18]

Key Chemical Reactivity

The reactivity of this compound is dominated by its hydroxyl group and the activated aromatic ring.

-

Hydroxyl Group Reactions: The phenolic -OH can be easily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

-

Aromatic Ring Reactions: While the ring is deactivated towards further electrophilic substitution due to the three halogen atoms, it can participate in nucleophilic aromatic substitution reactions under forcing conditions. The chlorine atoms can potentially be displaced by strong nucleophiles. This reactivity makes it a building block for more complex molecules in pharmaceutical and agrochemical synthesis.[2][19]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in sensitive applications like drug development. A multi-step analytical approach is recommended.

Caption: Self-validating analytical workflow for quality control.

Protocol: Purity Determination by Gas Chromatography (GC)

This protocol provides a standardized method for assessing the purity of this compound.

-

Instrument and Column:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating halogenated aromatics.

-

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent like methanol or acetone.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Self-Validation Principle: The temperature program is designed to ensure the separation of the main component from both more volatile precursors and less volatile dimeric impurities. The FID provides a robust and linear response for quantitative analysis.

Safety, Handling, and Toxicology

As a halogenated phenol, this compound must be handled with appropriate care. Users must consult the latest Safety Data Sheet (SDS) from their supplier before handling.[20]

-

Hazard Classification: Compounds in this class are typically classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye irritation or damage.[21]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[22]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[22]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[22]

-

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Toxicology: While specific toxicological data for this exact compound is limited, related compounds like 2,4-dichlorophenol are known to be toxic.[12] Assume this compound has a similar hazard profile and handle it accordingly.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential for application in drug discovery and the synthesis of complex organic molecules. Its unique substitution pattern offers a powerful tool for modulating molecular properties. By understanding its physicochemical characteristics, reactivity, and analytical profiles as detailed in this guide, researchers can confidently and safely integrate this compound into their development programs, accelerating the path to innovation.

References

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13019012, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94950, Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorophenol (CAS 2040-90-6). Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-Dichloro-6-aminophenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Phenol, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]

-

University Course Material. (n.d.). pKa values for a series of compounds. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H3Cl2FO | CID 13019012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 344-21-8 | this compound - AiFChem [aifchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound, CasNo.344-21-8 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 7. This compound [stenutz.eu]

- 8. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dichlorophenol | 120-83-2 [chemicalbook.com]

- 10. CAS 392-71-2: 2,6-Dichloro-4-fluorophenol | CymitQuimica [cymitquimica.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. 2,4,6-Trichlorophenol(88-06-2) 1H NMR spectrum [chemicalbook.com]

- 15. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 18. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.com [fishersci.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

The Multifaceted Biological Activities of 2,4-Dichloro-6-fluorophenol Derivatives: A Technical Guide for Researchers

Foreword: Unveiling the Potential of Halogenated Phenols

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with potent and selective biological activities remains a cornerstone of innovation. Among these, halogenated phenols, and specifically 2,4-dichloro-6-fluorophenol and its derivatives, have emerged as a class of compounds with significant therapeutic and agrochemical potential. The strategic incorporation of halogen atoms onto the phenolic ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a diverse array of activities.

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic and agrochemical agents. By presenting a synthesis of current knowledge, detailed experimental protocols, and an exploration of structure-activity relationships, this guide aims to empower researchers to further unlock the potential of this promising class of molecules.

The Chemical Canvas: Synthesis of this compound and Its Derivatives

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in research and development. The preparation of this compound and its subsequent derivatization can be achieved through several strategic routes.

Synthesis of the 2,4-Dichlorophenol Core

A common starting point for accessing these derivatives is the synthesis of 2,4-dichlorophenol from phenol. A widely employed method involves the direct chlorination of phenol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Experimental Protocol: Synthesis of 2,4-Dichlorophenol [1]

-

Reaction Setup: In a well-ventilated fume hood, a stirred mixture of molten phenol (1.0 mol) and a catalytic amount of AlCl₃ (e.g., 1% by weight) is prepared in a suitable reaction vessel.

-

Chlorination: Sulfuryl chloride (2.2 mol) is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of phenol and the formation of mono- and di-chlorinated products.

-